molecular formula C5H2F3N B1601670 2,4,5-Trifluoropyridine CAS No. 837365-04-5

2,4,5-Trifluoropyridine

Cat. No.: B1601670
CAS No.: 837365-04-5
M. Wt: 133.07 g/mol
InChI Key: SNSQDAAIMIVWAR-UHFFFAOYSA-N
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Description

2,4,5-Trifluoropyridine (CAS 837365-04-5) is a high-purity fluorinated building block of significant interest in advanced chemical research and development. With a molecular formula of C5H2F3N and a molecular weight of 133.07 g/mol, this compound serves as a versatile precursor for synthesizing complex molecules. Fluorinated pyridines are crucial in modern chemistry because the fluorine atom's small van der Waals radius and high electronegativity can profoundly influence a molecule's physicochemical properties, including its metabolic stability, bioavailability, and biomolecular binding affinity . This compound is part of the trifluoropyridine family, which is recognized for its utility in creating compounds with unique biological activities. While specific applications for the 2,4,5-trifluoro isomer are proprietary and emerging, related trifluoromethylpyridine (TFMP) derivatives are key structural components in the creation of numerous commercial agrochemicals and pharmaceuticals . Researchers value such fluorinated pyridines as critical intermediates in the discovery of new active ingredients, particularly for designing herbicides, insecticides, and fungicides, as well as in pharmaceutical candidates like antivirals and antitumor agents . The strategic substitution pattern on the pyridine ring makes this compound a valuable scaffold for further selective functionalization via nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. Handling and Safety: This chemical is intended for research and development use in a controlled laboratory setting by qualified professionals. It is not for diagnostic, therapeutic, or personal use. Researchers must consult the Safety Data Sheet (SDS) prior to use and adhere to all appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,5-trifluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3N/c6-3-1-5(8)9-2-4(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSQDAAIMIVWAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90479266
Record name 2,4,5-Trifluoropyridine
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Molecular Weight

133.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

837365-04-5
Record name 2,4,5-Trifluoropyridine
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Record name 2,4,5-trifluoropyridine
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Advanced Synthetic Methodologies for 2,4,5 Trifluoropyridine and Its Structural Analogues

Regioselective Fluorination Strategies for Pyridine (B92270) Precursors

Direct and regioselective fluorination of the pyridine ring presents a significant challenge due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic attack. However, several strategies have been developed to overcome this hurdle.

One approach involves the use of powerful electrophilic fluorinating agents. Reagents like Selectfluor® (F-TEDA-BF4) have been successfully employed for the fluorination of various heterocyclic systems. nih.gov For instance, the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor® can yield fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines through the elimination of hydrogen fluoride (B91410). nih.gov

Another strategy is the direct fluorination of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic attack and can direct the incoming fluorine atom to specific positions. For example, the direct fluorination of a pyridine N-oxide has been demonstrated to produce a meta-fluorinated pyridine, a position that is typically difficult to functionalize. nih.govrsc.org This method has the potential to provide a new pathway for synthesizing specifically substituted fluoropyridines. nih.govrsc.org

Furthermore, the development of C-H bond activation/fluorination strategies offers a direct route to fluorinated pyridines, avoiding the need for pre-functionalized starting materials. While still an area of active research, methods are emerging for the selective fluorination of pyridine C-H bonds, particularly at the C3-position, using ring-opened Zincke imine intermediates that undergo regioselective C-F bond formation with electrophilic fluorinating reagents before ring closure. nih.govacs.orgfigshare.com

Halogen-Exchange Reactions:

Halogen-exchange (Halex) reactions are a cornerstone in the synthesis of fluorinated aromatic compounds, including 2,4,5-trifluoropyridine. nih.govacsgcipr.org This method involves the displacement of a halogen atom, typically chlorine or bromine, with a fluoride ion.

Nucleophilic Fluorination of Halopyridines

Nucleophilic aromatic substitution (SNAr) is a widely used method for introducing fluorine into a pyridine ring. nih.govacs.org The reactivity of halopyridines towards nucleophilic substitution is significantly influenced by the position of the halogen and the presence of other substituents. The Halex process, a key industrial method, utilizes inexpensive fluoride sources like potassium fluoride (KF) to replace chlorine atoms in electron-deficient aromatic systems. nih.govacsgcipr.org The reaction of 2,3,5-trichloropyridine (B95902) with potassium fluoride can lead to the formation of 5-chloro-2,3-difluoropyridine. thieme-connect.com The rate of these reactions can be enhanced by using high temperatures and phase-transfer catalysts to increase the solubility and nucleophilicity of the fluoride salt. nih.gov A mechanochemical protocol for solid-state aromatic nucleophilic fluorination using potassium fluoride and quaternary ammonium (B1175870) salts has also been developed, offering a more environmentally friendly alternative by avoiding high-boiling toxic solvents. rsc.orgrsc.org

Starting MaterialReagentsProductYield (%)Reference
2-ChloropyridinesKF, Quaternary Ammonium Salt2-Fluoropyridines66-83 rsc.org
2,3,5-TrichloropyridineKF5-Chloro-2,3-difluoropyridine- thieme-connect.com
2,3,5-TrichloropyridineKF, Phase Transfer Catalyst2,3-Difluoro-5-chloropyridine- benthamdirect.com

Vapor-Phase Fluorination Techniques

Vapor-phase fluorination is another established method for producing fluorinated pyridines, often employed in industrial settings. This technique involves passing the vapor of a chlorinated pyridine precursor over a heated catalyst in the presence of a fluorinating agent like hydrogen fluoride (HF). google.com While effective, vapor-phase reactions often require high temperatures, which can lead to increased energy costs and potential decomposition of starting materials and products. google.com Catalytic gas-phase fluorination of 2-chloropyridine (B119429) over metal oxide catalysts in the presence of HF has also been reported. acs.org

Liquid-Phase Fluorination Approaches

Liquid-phase fluorination offers an alternative to vapor-phase methods, often allowing for milder reaction conditions. The reaction of polychlorinated pyridines, such as pentachloropyridine (B147404), with an alkali metal fluoride like potassium fluoride (KF) in a polar aprotic solvent is a common approach. epo.org For example, reacting pentachloropyridine with KF in sulfolane (B150427) can yield 3,5-dichloro-2,4,6-trifluoropyridine (B155018). epo.org The use of phase-transfer catalysts can significantly improve the efficiency of these reactions. benthamdirect.com Microwave-assisted solid-liquid Halex reactions have also been developed, which can dramatically reduce reaction times and improve yields. benthamdirect.com

Cycloaddition and Cyclocondensation Reactions Utilizing Fluorinated Building Blocks

The construction of the pyridine ring from smaller, pre-fluorinated building blocks is a powerful and convergent strategy for accessing complex fluorinated pyridines. researchoutreach.orgjst.go.jp

Cycloaddition reactions, such as the [4+2] cycloaddition of vinylallenes with sulfonyl cyanides, can generate highly substituted pyridines. acs.org Another example is the cobalt-catalyzed [2+2+2] cycloaddition of fluorinated diynes with nitriles, which provides regioselective access to α-fluoroalkylated pyridines. bohrium.com Base-promoted [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes is another method for constructing 2-fluorinated pyrazolo[1,5-a]pyridines. rsc.org

Cyclocondensation reactions involve the assembly of a ring from several smaller components. researchoutreach.org The use of trifluoromethyl-containing building blocks like ethyl 4,4,4-trifluoro-3-oxobutanoate in condensation reactions is a common strategy for synthesizing trifluoromethylpyridines. researchoutreach.orgjst.go.jp These methods allow for the precise placement of fluorine-containing groups in the final pyridine product.

Transition Metal-Catalyzed Synthetic Routes to this compound

Transition metal catalysis has emerged as a versatile tool for the synthesis of fluorinated pyridines, offering novel pathways with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions are particularly prominent. For instance, the palladium-catalyzed fluorination of aryl and vinyl triflates provides a route to fluoroarenes and fluoroalkenes. nih.govacs.org The development of specialized ligands has been crucial in overcoming challenges associated with the C-F reductive elimination step in the catalytic cycle. acs.orgacsgcipr.org Palladium-catalyzed C-H activation and subsequent functionalization of pyridines also represent a growing area of research. rsc.org For example, palladium-catalyzed amination of 2-bromo-5-[¹⁸F]fluoropyridine has been used in the synthesis of radiolabeled aminopyridines. rsc.org

Catalyst SystemSubstrateProductKey FeaturesReference
Pd(OAc)₂, AgF, Benzoquinone2-Arylpyridine, AryltrimethoxysilaneOrtho-arylated pyridineDirect C-H arylation rsc.org
Palladium Catalyst, t-BuBrettPhosAryl TriflatesAryl FluoridesOvercomes challenges in C-F reductive elimination nih.gov
CoCl₂(phen), ZnBr₂, ZnFluorinated Diynes, Nitrilesα-Fluoroalkylated PyridinesRegioselective [2+2+2] cycloaddition bohrium.com

Sustainable and Green Chemistry Approaches in this compound Synthesis

The synthesis of highly functionalized organofluorine compounds like this compound is increasingly scrutinized through the lens of green and sustainable chemistry. The principles of green chemistry focus on designing chemical products and processes that minimize the use and generation of hazardous substances. google.comgoogle.com While specific literature detailing the application of green chemistry to the synthesis of this compound is not abundant, the broader field of fluoropyridine synthesis provides insight into sustainable trends. These include the use of safer reagents, improved energy efficiency, waste reduction, and the adoption of advanced process technologies. numberanalytics.comresearchgate.net

A key principle of green chemistry is the prevention of waste, which is preferable to treating waste after it has been created. google.comchemrevlett.com In the context of fluoropyridine synthesis, this often involves optimizing reaction conditions to maximize yield and minimize by-products. For instance, in the synthesis of the related compound 3,5-dichloro-2,4,6-trifluoropyridine from pentachloropyridine and potassium fluoride, conducting the reaction under anhydrous conditions in N-methylpyrrolidone at temperatures below 170°C leads to high yields and significantly reduces tar formation. google.com Such optimization aligns with green chemistry goals by improving material efficiency and reducing the burden of purification.

Another sustainable approach is the use of catalysis over stoichiometric reagents. google.comchemrevlett.com Catalytic methods reduce waste as the catalyst can facilitate a reaction many times in small amounts. In the broader field of organofluorine chemistry, transition-metal catalysts, particularly those based on copper or palladium, are used, although a green approach seeks to replace these expensive and often toxic metals with more benign alternatives. numberanalytics.comlboro.ac.uk

Modern process technologies also contribute to greener synthetic routes. The development of continuous flow processes offers several advantages over traditional batch reactions, including better temperature control, enhanced safety, and the potential for higher throughput. researchgate.netnih.gov For the production of related trifluoromethylpyridines, simultaneous vapor-phase chlorination/fluorination in a continuous reactor is a known industrial method. nih.govjst.go.jp This approach can improve efficiency and reduce waste, although it often requires high temperatures and can produce unavoidable by-products. nih.govjst.go.jp

Furthermore, the exploration of novel reaction media and energy sources, such as mechanochemistry (ball milling) and photochemical methods, represents a frontier in sustainable synthesis. numberanalytics.comlboro.ac.ukresearchgate.net Mechanochemistry can reduce or eliminate the need for bulk solvents, a major contributor to chemical waste. lboro.ac.ukresearchgate.net These emerging techniques, while not yet documented specifically for this compound, offer promising avenues for future sustainable production of polyfluorinated heterocycles.

| Catalysis | Development of efficient and recyclable catalysts to replace stoichiometric reagents, minimizing waste. | numberanalytics.comchemrevlett.com |

Mechanistic Studies of this compound Formation Pathways

The formation of this compound and its analogues predominantly occurs through a nucleophilic aromatic substitution (SNAr) mechanism. lboro.ac.ukmdpi.com This pathway is characteristic of electron-deficient aromatic systems, such as pyridine rings bearing multiple electron-withdrawing fluorine atoms. The SNAr reaction is typically a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group.

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Intermediate The reaction is initiated by the attack of a nucleophile on an electron-poor carbon atom of the polyfluoropyridine ring. This addition step breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex or σ-complex. masterorganicchemistry.com The negative charge is delocalized across the ring system and is particularly stabilized by the electron-withdrawing ring nitrogen and the fluorine substituents. masterorganicchemistry.com

Step 2: Elimination of the Leaving Group In the second, typically rapid, step, the aromaticity of the ring is restored by the expulsion of a leaving group, most commonly a fluoride or chloride ion. In the synthesis of polyfluoropyridines via halogen exchange (Halex) reactions, a precursor like pentachloropyridine is treated with a fluoride source (e.g., potassium fluoride), where chloride acts as the leaving group in successive SNAr steps.

The reactivity and regioselectivity of nucleophilic substitution on the polyfluoropyridine ring are governed by the powerful electron-withdrawing nature of the fluorine atoms. The activating influence of these substituents on the reaction rate generally follows the order: ortho > meta > para relative to the position of attack. researchgate.netrsc.org This is because an ortho fluorine atom provides the strongest inductive stabilization for the negative charge in the Meisenheimer intermediate. rsc.org The nitrogen atom in the pyridine ring strongly activates the ortho (2,6) and para (4) positions towards nucleophilic attack. Consequently, in pentafluoropyridine (B1199360), nucleophilic substitution occurs preferentially at the C-4 position, followed by the C-2 and C-6 positions, with the C-3 and C-5 positions being the least reactive. researchgate.net

The formation of the specific this compound isomer depends on the starting material and the reaction sequence. Its synthesis often involves the partial fluorination of a polychlorinated pyridine, where the regiochemical outcome is a result of the relative activation provided by the remaining chloro and newly introduced fluoro substituents at each step. Studies on chloropolyfluoropyridines have shown that the activating influence of chlorine also decreases in the order ortho > meta > para. rsc.org

Table 2: Relative Activating Effects of Substituents in Nucleophilic Aromatic Substitution of Pyridines

Substituent Position Relative to Reaction Center Relative Activating Influence (vs. H) Reference
Fluorine ortho 31 researchgate.net
Fluorine meta 23 researchgate.net
Fluorine para 0.26 researchgate.net
Chlorine ortho 86 rsc.org
Chlorine meta 24 rsc.org

Reactivity and Reaction Mechanism Investigations of 2,4,5 Trifluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on 2,4,5-Trifluoropyridine

The electron-deficient pyridine (B92270) ring, further activated by three fluorine atoms, makes this compound highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This reaction pathway is the most significant aspect of its chemistry, allowing for the selective introduction of a wide range of functional groups. The mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Regioselectivity and Site-Selective Functionalization

In polyfluorinated pyridines, nucleophilic attack generally occurs at positions para (C4) and ortho (C2, C6) to the ring nitrogen, as these positions are most activated towards substitution. For this compound, the C4 and C2 positions are the primary sites of reactivity.

Research has shown that the C4-position is the most electrophilic site and is preferentially attacked by many nucleophiles. For instance, the reaction of 3-chloro-2,4,5-trifluoropyridine with Meldrum's acid in the presence of a base like diisopropylethylamine (DIPEA) results in selective substitution of the fluorine atom at the C4 position. google.com This high regioselectivity is consistent with the established principles of SNAr on electron-deficient aromatic systems, where the para-position relative to the heteroatom is highly activated.

Despite the intrinsic preference for C4 substitution, the regioselectivity can be altered. A notable strategy for redirecting the site of nucleophilic attack is the "silyl trick". researchgate.net By introducing a bulky trialkylsilyl group onto the pyridine ring, typically at a position adjacent to a target reaction site, it is possible to sterically hinder that position and direct the incoming nucleophile to an otherwise less reactive site. researchgate.netresearchgate.net For example, introducing a bulky silyl (B83357) group at the 3-position can shield the adjacent C2 and C4 positions, thereby reorienting the nucleophilic attack to the C6 position. researchgate.net The compound this compound has been specifically synthesized to explore and utilize this regiocontrol method. researchgate.netresearchgate.net

Influence of Nucleophile Type and Reaction Conditions

The outcome of SNAr reactions on this compound is highly dependent on the nature of the nucleophile and the specific reaction conditions employed.

Nucleophile Type:

Hard vs. Soft Nucleophiles: Hard nucleophiles, such as alkoxides and primary amines, typically favor attack at the most electrophilic carbon, which is the C4 position.

Steric Hindrance: The steric bulk of the nucleophile can influence the site of attack. While less hindered nucleophiles may favor the electronically preferred C4 position, bulkier nucleophiles might be directed to the more sterically accessible C2 or C6 positions, although this effect is more pronounced in symmetrically substituted pyridines like 2,4,6-trifluoropyridine (B32590).

Reaction Conditions:

Solvent: The choice of solvent can impact reaction rates and, in some cases, selectivity by stabilizing the charged Meisenheimer intermediate. Polar aprotic solvents like acetonitrile (B52724), DMF, or DMSO are commonly used.

Temperature and Base: The reaction temperature and the choice and stoichiometry of the base are critical. For example, the reaction of 3-chloro-2,4,5-trifluoropyridine with Meldrum's acid proceeds efficiently in acetonitrile with DIPEA as the base. google.com

The following table summarizes representative SNAr reactions, illustrating the regioselectivity.

ReactantNucleophileConditionsMajor ProductSelectivityReference
3-Chloro-2,4,5-trifluoropyridineMeldrum's acidDIPEA, Acetonitrile2-(3-Chloro-2,5-difluoropyridin-4-yl)-2,2-dimethyl-1,3-dioxane-4,6-dioneSelective for C4 google.com

Kinetic and Thermodynamic Aspects of SNAr Pathways

When a reaction can yield more than one product, the distribution of these products can be governed by either kinetic or thermodynamic control. numberanalytics.com

Kinetic Control: At lower temperatures or with shorter reaction times, the major product is the one that is formed fastest (i.e., via the pathway with the lowest activation energy). This is the kinetic product. numberanalytics.comrsc.org

Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction becomes reversible, allowing equilibrium to be established. The major product is the most stable one, regardless of its rate of formation. This is the thermodynamic product. numberanalytics.comrsc.org

In the context of SNAr reactions on polyfluoropyridines like pentafluoropyridine (B1199360), a clear shift from kinetic to thermodynamic control has been observed. rsc.orgnih.govencyclopedia.pub For instance, reactions with certain carbanions can initially yield the product of substitution at one position (the kinetic product), but upon heating, this can isomerize to the more stable product of substitution at a different position (the thermodynamic product). rsc.org

For this compound, substitution can occur at the C2 or C4 positions. It is plausible that one of these pathways is kinetically favored while the other leads to a more thermodynamically stable product. The C4 position is generally the most electrophilic, suggesting that attack at this position is likely to be the kinetically favored pathway. The relative thermodynamic stability of the resulting 2-substituted versus 4-substituted products would depend on the specific nucleophile and would determine the product distribution under thermodynamic control. Precise control of reaction conditions, particularly temperature, can therefore be used to selectively favor one regioisomer over the other. nih.govencyclopedia.pub

Electrophilic Aromatic Substitution Reactivity of this compound

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards attack by electrophiles. The presence of three strongly electron-withdrawing fluorine atoms in this compound further deactivates the ring, making SEAr reactions exceptionally challenging.

The combined inductive effects of the fluorine atoms and the deactivating effect of the nitrogen atom significantly reduce the electron density of the π-system, which is necessary to attack an incoming electrophile. Computational studies on various fluoropyridines, including this compound, support the notion of a less aromatic character compared to benzene, which correlates with reduced reactivity in SEAr. acs.org Consequently, forcing conditions, such as strong acids and high temperatures, would be required, and such reactions are not commonly reported for this compound. Any potential electrophilic attack would likely be directed to the C3 or C5 positions, which are least deactivated.

Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

While direct C-F bond activation for cross-coupling is possible, a more common and versatile strategy involves the cross-coupling of derivatives of this compound. rsc.org This typically involves a two-step sequence: first, a regioselective SNAr reaction to introduce a different halogen (Cl, Br, I) or a triflate group at a specific position, followed by a metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. kaznu.kz For derivatives of this compound, this reaction enables the introduction of aryl, heteroaryl, or vinyl groups.

A typical application would involve the Suzuki-Miyaura coupling of a halo-difluoropyridine derivative, which can be synthesized from this compound via an SNAr reaction. For example, a 4-chloro-2,5-difluoropyridine (B1589391) derivative can be coupled with various arylboronic acids. The success of these couplings often relies on careful optimization of reaction conditions. kaznu.kz

Key parameters for optimization include:

Palladium Catalyst/Ligand: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., SPhos, XPhos) is often used. Ligand-free conditions have also been reported for some polyhalogenated pyridines. kaznu.kz

Base: A base such as K₃PO₄, Cs₂CO₃, or Na₂CO₃ is required to activate the boronic acid.

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly employed.

The following table provides a representative example of a Suzuki-Miyaura coupling reaction on a related trifluoropyridine derivative, illustrating the general methodology.

Aryl HalideBoronic AcidCatalyst SystemConditionsProductYieldReference
2,6-Dichloro-3-(trifluoromethyl)pyridinePhenylboronic acid (1 equiv.)Pd(OAc)₂K₂CO₃, Dioxane/H₂O, 80 °C2-Chloro-6-phenyl-3-(trifluoromethyl)pyridine90% kaznu.kz

This site-selective reaction on a related compound highlights the feasibility of using Suzuki-Miyaura coupling to build molecular complexity on a fluorinated pyridine scaffold, a strategy directly applicable to derivatives of this compound. kaznu.kz

Other Palladium-Catalyzed C-C and C-Heteroatom Bond Formations

The electron-deficient nature of the pyridine ring in this compound, exacerbated by the presence of three electron-withdrawing fluorine atoms, makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, enabling the synthesis of complex substituted pyridines. The reactivity of the C-F bonds towards palladium-catalyzed transformations is generally lower than that of C-Cl, C-Br, or C-I bonds, often requiring specific ligands and harsher reaction conditions. However, the principles of these reactions, established with other polyhalopyridines, are applicable to this compound.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide or triflate and is a cornerstone of C-C bond formation. wikipedia.orglibretexts.org For polyfluoropyridines, the reaction regioselectivity is dictated by the electronic properties and relative lability of the C-F bonds. In substrates containing both chlorine and fluorine, palladium catalysts typically favor oxidative addition to the C-Cl bond over the C-F bond. For instance, in the Suzuki-Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine (B155018), arylation occurs selectively at the chlorine-bearing positions. researchgate.net For this compound, coupling would involve the cleavage of a C-F bond, which is challenging but can be achieved with specialized catalyst systems, often employing bulky, electron-rich phosphine ligands that facilitate the difficult oxidative addition step. psu.edu The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-F bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Buchwald-Hartwig Amination: This is a key method for forming C-N bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.org The reaction is highly dependent on the choice of ligand, base, and solvent. wuxiapptec.com While direct amination of this compound is not extensively documented, studies on other polyhalopyridines demonstrate the feasibility of such transformations. The reaction mechanism follows a catalytic cycle similar to other palladium-catalyzed cross-couplings, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. organic-chemistry.org The use of sterically hindered biaryl phosphine ligands is crucial for achieving high efficiency, especially when coupling with less reactive C-F bonds. rsc.org

The table below summarizes representative conditions for related palladium-catalyzed coupling reactions, which can be extrapolated for this compound.

Reaction TypeHalopyridine SubstrateCoupling PartnerCatalyst/LigandBaseSolventProduct TypeRef.
Suzuki-Miyaura3,5-Dichloro-2,4,6-trifluoropyridineArylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂OAryl-substituted trifluoropyridine researchgate.net
Suzuki-Miyaura2,3-Dichloro-5-(trifluoromethyl)pyridine (B150209)Pyridylboronic acidPd(PPh₃)₂Cl₂ / t-Bu₃PNa₂CO₃1,4-DioxaneBipyridine derivative psu.edu
Buchwald-HartwigAryl BromideMorpholine[Pd(I)-dimer]/DavePhosNaOtBu1,4-DioxaneN-Aryl morpholine rsc.org
Desulfinylative CouplingPyridine-2-sulfinateAryl HalidePd(OAc)₂ / PCy₃K₂CO₃1,4-DioxaneAryl-substituted pyridine nih.gov

Reductive Transformations of this compound

The reduction of polyfluorinated heterocycles like this compound can proceed via several pathways, most notably through reductive dehalogenation (hydrodefluorination), where a fluorine atom is replaced by a hydrogen atom. epa.gov This process is valuable for accessing partially fluorinated pyridines that are otherwise difficult to synthesize. The regioselectivity of the reduction is influenced by the reducing agent and the electronic environment of the C-F bonds.

Studies on the reduction of closely related compounds provide significant insight. For example, the reduction of pentafluoropyridine with lithium aluminum hydride (LAH) in diethyl ether yields a mixture of products, including 2,3,5,6-tetrafluoropyridine (B1295328) and 2,3,5-trifluoropyridine (B1273224). psu.edu The formation of 2,3,5-trifluoropyridine in this reaction indicates that the fluorine atom at the 4-position is preferentially removed, followed by the fluorine at the 6-position. This selectivity is attributed to coordination of the hydride reagent with the ring nitrogen, directing the reduction to the ortho (2,6) and para (4) positions. psu.edu

The use of diisobutylaluminum hydride (DIBAL) as a reducing agent on 3,5-dichloro-2,4,6-trifluoropyridine also results in the selective reductive replacement of fluorine atoms over chlorine atoms, primarily at the positions activated by the nitrogen atom (para and ortho). psu.edu Catalytic hydrogenation using a palladium catalyst is another effective method for dehalogenation, typically removing less electronegative halogens like bromine or chlorine in preference to fluorine. psu.eduresearchgate.net However, under specific conditions, catalytic hydrogenation can also achieve hydrodefluorination. libretexts.org

The table below outlines key reductive transformations on related polyfluoropyridines.

SubstrateReagentSolventKey Product(s)Transformation TypeRef.
PentafluoropyridineLithium Aluminum Hydride (LAH)Diethyl ether2,3,5-TrifluoropyridineHydrodefluorination psu.edu
3,5-Dichloro-2,4,6-trifluoropyridineDiisobutylaluminum Hydride (DIBAL)Not specified3,5-Dichloro-2,6-difluoropyridineHydrodefluorination at C4 psu.edu
PentafluoropyridineLAH / 12-crown-4Diethyl ether2,3,5,6-TetrafluoropyridineHydrodefluorination at C4 psu.edu
Bromofluoro heterocyclesH₂ / Pd-CNot specifiedFluorinated heterocyclesHydrodebromination psu.edu

Oxidative Reactions and Derivatizations

The oxidation of the pyridine ring in this compound is a challenging transformation. The high electronegativity of the fluorine atoms significantly reduces the electron density of the aromatic system and the basicity of the nitrogen atom, making it resistant to common electrophilic oxidation reagents. Direct N-oxidation to form this compound N-oxide is therefore difficult to achieve under standard conditions (e.g., with hydrogen peroxide or peroxy acids) that are effective for non-fluorinated or less-fluorinated pyridines. rsc.orgguidechem.com

Instead of direct oxidation of the core ring, oxidative derivatization often involves reactions on substituents attached to the polyfluoropyridine ring. For instance, if a thiol group is introduced onto the ring via nucleophilic substitution, it can subsequently be oxidized to the corresponding sulfonic acid. This strategy was employed in the synthesis of fluorinated poly(arylene ether)s, where a tetrafluoropyridine thiol was oxidized using hydrogen peroxide in formic acid. mdpi.com

Another approach to functionalized pyridine N-oxides involves synthesizing a less halogenated N-oxide first, followed by further halogenation. For example, 2,6-dichloropyridine (B45657) can be oxidized to its N-oxide, which is then subjected to further chlorination to produce 2,4,6-trichloropyridine. google.com A similar strategy could be envisioned for fluorinated analogues, though it would be synthetically complex.

Attempts to generate reactive intermediates from polychloropyridine N-oxides, such as Grignard reagents, have been largely unsuccessful, leading to tars and recovery of starting material, highlighting the complex reactivity of these oxidized species. rsc.org

The table below shows examples of oxidative reactions on related pyridine systems.

SubstrateReagent(s)ConditionsProductReaction TypeRef.
2,3,5,6-Tetrafluoro-4-pyridinethiolH₂O₂ / HCOOHNot specified2,3,5,6-Tetrafluoropyridine-4-sulfonic acidSide-chain oxidation mdpi.com
2,6-Dichloropyridine1. H₂O₂ / Trifluoroacetic acid 2. POCl₃1. 85°C 2. Reflux2,4,6-Trichloropyridine (via N-oxide)N-oxidation followed by chlorination guidechem.comgoogle.com
PentafluoropyridineNucleophile (e.g., NaSH)Not specified4-Substituted tetrafluoropyridineNucleophilic aromatic substitution (precursor for oxidation) mdpi.com

Derivatization Strategies and Functional Group Transformations for 2,4,5 Trifluoropyridine

Introduction of Diverse Chemical Functionalities via Directed Reactions

The introduction of new functional groups onto the 2,4,5-trifluoropyridine ring is primarily achieved through nucleophilic aromatic substitution (SNAr), where one or more fluorine atoms are displaced by a nucleophile. The fluorine atoms activate the pyridine (B92270) ring for such attacks. mdpi.com This reactivity allows for the incorporation of a wide range of functionalities. Common nucleophiles include oxygen-centered (alkoxides, phenoxides), nitrogen-centered (amines, hydrazines), and sulfur-centered (thiolates) reagents, leading to the formation of ethers, amines, and thioethers, respectively. guidechem.com

Beyond classical SNAr, modern synthetic methods have expanded the toolbox for functionalizing fluoropyridines. Metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, provide pathways for creating carbon-carbon bonds, although this often requires prior modification of the pyridine ring. guidechem.comresearchgate.net Furthermore, metal-free directed C-H borylation has emerged as a powerful strategy. In this approach, the pyridine nitrogen can direct the borylation of an attached group, or an external directing group can facilitate the borylation of the pyridine ring itself, installing a versatile boronic ester group for further derivatization. researchgate.netccspublishing.org.cn

Chemo- and Regioselective Derivatization Methodologies

Achieving selectivity in the derivatization of polyfluorinated pyridines is a significant synthetic challenge. In nucleophilic aromatic substitution reactions, the positions on the pyridine ring exhibit different levels of reactivity. For polyhalopyridines, nucleophilic attack generally occurs preferentially at the 4-position, which is electronically activated by the ring nitrogen. acs.orgacs.org However, reactions can sometimes be unselective. For instance, the reaction of 2,4-trifluoropyridine with sodium ethoxide shows a preference for substitution at the 4-position but is otherwise unselective. researchgate.net

To overcome this challenge and control the position of substitution, specific methodologies have been developed. A highly effective strategy is the use of a bulky "directing group" to sterically block certain positions and guide the nucleophile to a different, specific site. This "silyl trick" involves introducing a large trialkylsilyl group (e.g., trimethylsilyl) at a position adjacent to a target halogen. acs.orgresearchgate.net This steric hindrance effectively shields the neighboring halogen from attack, forcing the nucleophilic substitution to occur at a more remote, unhindered position. For example, in 2,4,6-trihalopyridines, introducing a silyl (B83357) group at the 3-position directs substitution exclusively to the 6-position. researchgate.netacs.org After the desired substitution, the silyl group can be easily removed. researchgate.netresearchgate.net This method allows for the precise and predictable synthesis of specific isomers that would be inaccessible through direct substitution.

Another advanced approach involves the use of directing groups to achieve site-selective C-H functionalization, which allows for the conversion of a C-H bond to a C-X bond at a specific location. nih.gov The 5-fluoropyridine moiety itself has been shown to act as an effective directing group in the metal-free ortho-C-H borylation of N-methylaniline and benzylamine (B48309) derivatives, demonstrating high efficiency and site exclusivity. researchgate.netccspublishing.org.cn

Table 1: Methodologies for Regiocontrolled Functionalization of Polyhalopyridines
Starting Material ClassMethodologyDirecting GroupOutcomeReference(s)
2,4,6-TrihalopyridinesNucleophilic SubstitutionTrialkylsilyl at C3Exclusive substitution at the C6 position. acs.org, researchgate.net
2,4-DihalopyridinesNucleophilic SubstitutionTrialkylsilyl at C5Exclusive substitution at the C2 position. acs.org, researchgate.net
Phenylacetic AcidsRemote C-H Olefination2-Fluoropyridine-containing templateSelective functionalization at the meta-position of the phenyl ring. nih.gov
2-(N-methylanilino)pyridinesC-H Borylation5-FluoropyridineSite-exclusive borylation at the ortho-position of the aniline (B41778) ring. researchgate.net, ccspublishing.org.cn

Synthesis of Multifunctionalized this compound Architectures

The construction of pyridine rings bearing multiple, distinct functional groups hinges on the sequential application of the regioselective methods described previously. By strategically combining reactions, chemists can build complex molecular architectures from simple fluorinated precursors. For example, a synthetic route could begin with a standard nucleophilic substitution on this compound, which would likely occur at the C4-position. researchgate.net Subsequently, the introduction of a silyl directing group could enable a second, different nucleophilic substitution at a position that was previously less reactive, such as C2. Removal of the directing group would then yield a precisely substituted, multifunctional pyridine.

This step-wise approach is a cornerstone of modern synthetic chemistry. The synthesis of nonsymmetrical bisazolyl trisubstituted pyridines from 4-bromo-2,6-difluoropyridine (B1343820) illustrates this principle, where both fluorine atoms are selectively substituted in a stepwise manner, and the bromine atom allows for further functionalization via cross-coupling reactions. researchgate.net Similarly, complex intermediates like 3,5-dichloro-2,4,6-trifluoropyridine (B155018) are themselves synthesized from simpler materials like pentachloropyridine (B147404), highlighting the multi-step nature of creating these valuable building blocks. innospk.comgoogle.com The ability to orchestrate these selective transformations is essential for accessing novel chemical space. rsc.org

Table 2: Examples of Multifunctionalized Pyridine Intermediates and Precursors
PrecursorReagents/ConditionsProductSignificanceReference(s)
Pentachloropyridine1. KF, N-methylpyrrolidone3,5-Dichloro-2,4,6-trifluoropyridineImportant intermediate for herbicides. innospk.com, google.com
4-Bromo-2,6-difluoropyridine1. Stepwise substitution with pyrazolate/indazolate salts 2. Suzuki/Sonogashira couplingNonsymmetrical bisazolyl 2,4,6-trisubstituted pyridinesBuilding blocks for complex metallo-organic structures. researchgate.net
3-MethylpyridineMulti-step chlorination and fluorination2-Chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF)Key intermediate for major agrochemicals. nih.gov, dissertationtopic.net
2,5-CTFNuclear chlorination2,3-Dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF)High-demand intermediate for herbicides and insecticides. jst.go.jp, nih.gov

Development of Advanced Synthetic Intermediates from this compound

Derivatives of fluorinated pyridines are highly valuable as advanced synthetic intermediates, or "building blocks," particularly in the agrochemical and pharmaceutical industries. researchoutreach.orgnih.govagropages.com These intermediates contain a pre-functionalized core that can be elaborated into a final, biologically active molecule. The presence of fluorine or trifluoromethyl groups often enhances the efficacy and metabolic stability of the final product. nih.govjst.go.jp

Among the most important industrial intermediates are trifluoromethylpyridine (TFMP) derivatives like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF). nih.gov Although not derived directly from this compound, their synthesis and application exemplify the utility of functionalized pyridine intermediates. For example, 2,5-CTF is a crucial building block for the herbicide fluazifop-butyl (B166162), while 2,3,5-DCTF is the starting material for the herbicide haloxyfop-methyl (B155383) and the insecticide chlorfluazuron. researchoutreach.orgnih.gov The synthesis of these intermediates often involves multi-step processes, such as the chlorination and fluorination of picoline (methylpyridine) precursors. nih.govdissertationtopic.netjst.go.jp Once formed, these intermediates undergo further reactions, such as etherification or amidation, to yield the final agrochemical products. nih.gov This building block strategy is a highly efficient approach to manufacturing complex and potent molecules. ccspublishing.org.cn

Table 3: Key Fluorinated Pyridine Intermediates and Their Agrochemical Applications
IntermediateCAS NumberFinal Product(s)Product ClassReference(s)
2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)52334-81-3Fluazifop-butylHerbicide nih.gov, researchoutreach.org
2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)69045-84-7Haloxyfop-methyl, ChlorfluazuronHerbicide, Insecticide nih.gov, researchoutreach.org
2-Chloro-3-(trifluoromethyl)pyridine (2,3-CTF)69045-78-9FlazasulfuronHerbicide jst.go.jp, researchoutreach.org
3,5-Dichloro-2,4,6-trifluoropyridine1737-93-5FluroxypyrHerbicide innospk.com

Research Applications of 2,4,5 Trifluoropyridine in Applied Chemical Sciences

Medicinal Chemistry Research Applications

The pyridine (B92270) ring is a well-established "privileged scaffold" in drug discovery, appearing in numerous natural and synthetic compounds with diverse biological activities. mdpi.com The introduction of fluorine atoms, as seen in 2,4,5-trifluoropyridine, can significantly improve a molecule's drug-like properties, such as membrane permeability and binding affinity to biological targets. smolecule.com

Exploration as a Bioactive Scaffold for Drug Discovery

The this compound scaffold is a subject of significant interest in the quest for new therapeutic agents. Its derivatives are explored for a wide range of medicinal applications, leveraging the unique properties conferred by the trifluorinated pyridine ring. google.com The pyridine framework itself is integral to many biologically relevant molecules, including coenzymes and vitamins, and its synthetic derivatives have been developed as drugs for various conditions. mdpi.comresearchgate.net The strategy of "scaffold-hopping," where the core structure of a known bioactive molecule is replaced with a different one like a pyridopyrimidinone, has been successfully employed to discover potent anticancer agents. nih.gov This highlights the potential of pyridine-based scaffolds in generating novel drug candidates. nih.gov

The inclusion of fluorine atoms can enhance a compound's ability to interact with biological molecules, making fluorinated pyridines valuable for studying enzyme mechanisms and protein-ligand interactions. Research has shown that pyridine derivatives containing amino, chloro, and trifluoromethyl groups are frequently reported for their potential anticancer activity. researchgate.net

Design of Enzyme Inhibitors and Receptor Modulators

Fluorinated pyridine derivatives have shown promise in the modulation of enzyme and receptor activity. For instance, certain derivatives can bind to enzymes like kinases and proteases, altering their conformation and inhibiting their function. This inhibitory action is a key mechanism for many therapeutic drugs. The design of specific molecules that can selectively inhibit enzymes is a major focus of drug discovery. For example, 2,4,3',5'-tetramethoxystilbene (TMS) has been identified as a potent and selective inhibitor of the human cytochrome P450 1B1 enzyme, which is implicated in carcinogenesis. nih.gov While not a direct derivative of this compound, this research demonstrates the principle of designing small molecules to selectively inhibit enzymes.

Furthermore, compounds incorporating a pyridine ring have been developed as potent antagonists for receptors such as the A1 and A2A adenosine (B11128) receptors, which are important targets for treating diseases like chronic obstructive pulmonary disease (COPD) and asthma. mdpi.com

Development of Chemical Probes and Diagnostic Tools

Fluorescent probes are crucial tools in medical diagnostics and for visualizing biological processes in real-time. nih.gov The rational design of these probes often involves incorporating specific chemical structures that respond to changes in their environment, such as pH or the presence of certain ions or biomolecules. nih.gov While specific examples of this compound being used directly as a fluorescent probe are not detailed in the provided results, the development of fluorescent probes for diagnostic purposes is a significant area of research. For instance, highly sensitive fluorescent probes have been designed to quantify transthyretin in human plasma, a potential early diagnostic marker for Alzheimer's disease. rsc.org The unique electronic properties of fluorinated pyridines could potentially be harnessed in the design of novel fluorescent probes for various diagnostic applications.

Agrochemical Research Applications

Trifluoromethylpyridine derivatives are of high importance in the agrochemical industry, serving as key intermediates in the synthesis of a wide array of crop protection products. researchoutreach.orgnih.govjst.go.jp The demand for these compounds has been steadily increasing due to their effectiveness. researchoutreach.org

Design and Synthesis of Novel Herbicides

This compound and its related structures are fundamental building blocks in the creation of modern herbicides. nbinno.comgoogle.com For example, 3,5-dichloro-2,4,6-trifluoropyridine (B155018), a closely related compound, is an intermediate in the production of herbicides. google.comepo.org The introduction of a trifluoromethylpyridine moiety into a molecule can significantly enhance its herbicidal activity. jst.go.jp

A prominent example is the development of fluazifop-butyl (B166162), the first commercialized herbicide to incorporate a trifluoromethylpyridine substructure. nih.govjst.go.jp This compound proved to be highly effective against perennial grass weeds. nih.govjst.go.jp The synthesis of fluazifop-butyl utilizes 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) as a key intermediate. nih.gov Another significant herbicide, haloxyfop-methyl (B155383), which also targets the ACCase enzyme, is prepared using 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF). nih.govjst.go.jp

HerbicideKey IntermediateTarget Weeds/CropsMechanism of Action
Fluazifop-butyl2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF)Perennial grass weedsACCase inhibitor
Haloxyfop-methyl2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)Post-emergence grass control in dicotyledonous cropsACCase inhibitor
Flazasulfuron2,3-CTFSelective for turf, sugarcane, and perennial cropsNot specified

Development of Insecticides and Fungicides Incorporating Pyridine Moieties

The versatility of trifluoromethylpyridines extends to the development of insecticides and fungicides. nbinno.com The presence of the trifluoromethyl group often enhances the efficacy of these crop protection agents. researchoutreach.org

For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is a crucial starting material for the synthesis of the insecticide chlorfluazuron, which acts as an insect growth regulator by inhibiting chitin (B13524) synthesis. researchoutreach.orginnospk.com Another insecticide, flonicamid, which is effective against aphids, contains a 4-trifluoromethyl-pyridine structure. researchoutreach.org The fungicide fluazinam, which interferes with fungal respiration, is also synthesized using 2,3,5-DCTF as a building block. researchoutreach.org Research has shown that the trifluoromethyl-substituted pyridine derivative exhibits higher fungicidal activity compared to its chlorinated counterparts. researchoutreach.org

PesticideTypeKey IntermediateMode of Action
ChlorfluazuronInsecticide2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)Inhibits chitin synthesis
FlonicamidInsecticide4-trifluoromethyl-pyridine derivativeEffective against aphids
FluazinamFungicide2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)Interferes with fungal respiration

Structure-Activity Relationship (SAR) Studies for Agrochemically Active Compounds

The trifluoromethylpyridine (TFMP) fragment is a key structural motif in a variety of commercial pesticides, and its derivatives have been the subject of extensive structure-activity relationship (SAR) studies to optimize biological efficacy. nih.govacs.org The electron-withdrawing nature of the fluorine atoms in the pyridine ring plays a critical role in the bioactivity of these compounds. nih.gov

SAR studies have shown that the substitution pattern on the pyridine ring is crucial for activity. For instance, in the development of herbicides, the 2,3,5-trifluoropyridine (B1273224) moiety has been incorporated into various structures to target specific enzymes in weeds. One of the most significant applications is in the synthesis of aryloxyphenoxypropionate herbicides, which inhibit the acetyl-CoA carboxylase (ACCase) enzyme in grasses. jst.go.jp

A prime example is the herbicide Haloxyfop, which is synthesized using 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) as a key intermediate. jst.go.jp The trifluoromethyl group at the 5-position is critical for its herbicidal activity. The SAR studies for this class of compounds reveal that modifications to the pyridine ring directly impact the herbicide's spectrum of activity and crop selectivity. For example, while certain phenyl analogues showed high herbicidal activity, they also caused significant injury to wheat, a problem that was overcome by using pyridine analogues. jst.go.jp

Similarly, the insecticide Flonicamid, which is effective against aphids, contains a 4-trifluoromethyl-pyridine structure. researchoutreach.org The development of Flonicamid resulted from screening various TFMP derivatives and finding that compounds incorporating a nicotinamide (B372718) structure were particularly potent. researchoutreach.org This highlights how the combination of the trifluorinated pyridine core with other functional groups can be systematically varied to discover compounds with novel or enhanced modes of action.

The following table summarizes key agrochemicals derived from or related to trifluoropyridine structures, illustrating the importance of this scaffold.

Agrochemical Parent Pyridine Intermediate Type Primary Target/Function
Haloxyfop2,3-dichloro-5-(trifluoromethyl)pyridineHerbicideACCase enzyme inhibition in grasses jst.go.jp
Fluazifop2-chloro-5-(trifluoromethyl)pyridineHerbicideACCase enzyme inhibition nih.govjst.go.jp
Flonicamid4-(trifluoromethyl)nicotinamideInsecticideEffective against sap-feeding insects like aphids researchoutreach.org
Chlorfluazuron2,3-dichloro-5-(trifluoromethyl)pyridineInsecticideInsect growth regulator (IGR) researchoutreach.org
Pyroxsulam4-(Trifluoromethyl)pyridine derivativeHerbicidePost-emergence control of grass and broadleaf weeds

These examples underscore a clear SAR principle: the trifluorinated pyridine ring serves as a potent bioisostere for other aromatic systems, enhancing properties like metabolic stability and binding affinity to target proteins, thereby leading to the creation of effective agrochemicals. nih.gov

Materials Science Research

The distinct electronic and physical properties imparted by fluorine atoms make this compound and related structures attractive for the synthesis of advanced materials. researchoutreach.org

Trifluoropyridine derivatives are used as monomers or intermediates in the production of high-performance fluoropolymers. jy-chemical.comresearchgate.net These polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and specific electronic characteristics. researchgate.net The incorporation of the highly polar C-F bonds and the electron-deficient pyridine ring can lead to materials with tailored functionalities.

The synthesis of macromolecules often involves polymerization reactions where monomers are covalently linked to form long chains or networks. libretexts.orgpressbooks.pub this compound can act as a monomer in such processes. jy-chemical.com For example, perfluorinated aromatic compounds, including substituted pyridines, can be used to create polyarylene networks through reactions like thermal cyclopolymerizations. researchgate.net These resulting fluoropolymers are known for their robustness and are valuable in applications requiring high-performance materials. researchgate.net

The strong electron-withdrawing nature of the trifluoropyridine ring makes it a useful component in the design of organic electronic materials. smolecule.com These materials are essential for devices like organic light-emitting diodes (OLEDs) and organic solar cells. The electronic properties of molecules used in these devices, such as their HOMO/LUMO energy levels, can be finely tuned by incorporating fluorinated aromatic rings. nih.gov

While research on this compound itself in this context is specific, the principles are well-established for related fluorinated aromatic compounds. For instance, 2,3,5-Trifluoropyridine-4-carbaldehyde, a derivative, is noted for its potential in creating functional materials with unique electrical conductivity due to the combination of its aromatic and fluorinated features. smolecule.com The introduction of such fluorinated pyridine moieties can enhance electron transport properties and improve the stability and efficiency of optoelectronic devices.

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, and π-π stacking. The electron-deficient nature of the this compound ring makes it an interesting candidate for participating in such assemblies.

The fluorine atoms can engage in halogen bonding, while the pyridine nitrogen can act as a hydrogen bond acceptor. These interactions can be used to direct the self-assembly of molecules into well-defined architectures like one-dimensional chains or two-dimensional sheets. nih.gov Studies on related pyridine-based organic salts have demonstrated that non-covalent interactions are key to the stabilization of their solid-state assemblies. nih.gov The design of self-organizing systems often relies on programming molecules with specific interaction sites to achieve a desired larger structure, a principle applicable to systems incorporating trifluoropyridine units. researchgate.net

Development of Advanced Electronic Materials and Optoelectronic Components

Catalysis Research

In transition metal catalysis, ligands play a crucial role in modulating the reactivity and selectivity of the metal center. mdpi.com The electronic properties of the ligand are paramount, and the introduction of fluorine atoms provides a powerful tool for tuning these properties. This compound can serve as a scaffold for designing novel ligands for various catalytic transformations.

The strong electron-withdrawing effect of the three fluorine atoms significantly reduces the electron density on the pyridine ring and the nitrogen atom. This makes a trifluoropyridine-based ligand a weaker σ-donor and a stronger π-acceptor compared to unsubstituted pyridine. This modification can stabilize low-valent metal centers and influence the kinetics and outcome of catalytic cycles, such as reductive elimination. acs.orgnih.gov

For example, fluorinated pyridine derivatives have been explored in the design of ligands for palladium-catalyzed cross-coupling reactions and iridium-catalyzed C-H activation. acs.org The regioselectivity of such reactions on polyfluorinated arenes is heavily influenced by the electronic environment, demonstrating the importance of the fluorine substitution pattern. acs.org Ruthenium-polypyridyl complexes, which are prominent in photoredox catalysis, can also be modified with fluorinated pyridine units to tune their redox potentials and catalytic activity. acs.orgnih.gov The rational design of ligands incorporating the trifluoropyridine moiety is an active area of research aimed at developing more efficient and selective catalysts for organic synthesis. mdpi.com

Application of this compound in Organocatalytic Systems

Currently, there is a lack of specific research findings in publicly available scientific literature detailing the application of this compound within organocatalytic systems. While the broader field of organocatalysis is a burgeoning area of chemical research, and various pyridine derivatives have been explored for their catalytic potential, specific studies focusing on the 2,4,5-trifluoro substituted isomer are not readily identifiable.

Organocatalysis involves the use of small, metal-free organic molecules to accelerate chemical reactions. Pyridine and its derivatives are often investigated in this context due to the nucleophilic and basic nature of the nitrogen atom, which can play a key role in various catalytic cycles. The electronic properties of the pyridine ring can be significantly altered by the presence of substituent groups. In the case of this compound, the strongly electron-withdrawing fluorine atoms would substantially decrease the basicity and nucleophilicity of the pyridine nitrogen. This deactivation might explain the limited exploration of this particular compound as a nucleophilic or Brønsted base catalyst in organocatalytic systems.

Further research would be necessary to explore any potential, albeit less conventional, roles for this compound in organocatalysis, for instance, in capacities other than as a direct nucleophilic or basic catalyst. However, based on the currently available scientific literature, no detailed research findings or data tables can be presented for its application in this field.

Computational and Theoretical Investigations of 2,4,5 Trifluoropyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are foundational in the study of 2,4,5-Trifluoropyridine. These methods provide detailed information about the molecule's electronic environment and are instrumental in predicting its spectroscopic signatures.

Density Functional Theory (DFT) Studies of Electronic Structure

Studies on various fluoropyridine isomers show that as the number of fluorine substituents increases, the carbon-fluorine (C-F) bonds tend to shorten. nih.gov For the isomeric set of trifluoropyridines, the specific placement of fluorine atoms dictates the precise bond lengths and electronic characteristics. nih.gov DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are used to calculate key electronic descriptors. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally suggests higher polarizability and greater reactivity. researchgate.net

Table 1: Calculated Properties of Fluoropyridine Isomers
CompoundAverage C-F Bond Length (Å)Calculated Dipole Moment (Debye)
This compound1.36392 nih.govData Not Available
2,4,6-Trifluoropyridine (B32590)1.36059 nih.govData Not Available
3,4,5-Trifluoropyridine1.37686 nih.govData Not Available

Prediction of Spectroscopic Properties and Vibrational Analysis

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. For halogenated pyridines, DFT calculations are used to simulate infrared (IR) and Raman spectra. researchgate.netnih.gov This involves optimizing the molecular geometry and then calculating the vibrational frequencies and their corresponding intensities. nih.gov

Normal coordinate analysis (NCA) based on DFT force field calculations helps in the detailed assignment of vibrational bands observed in experimental spectra. researchgate.netnih.gov Such analyses have shown excellent agreement between the calculated and observed spectra for related compounds like 3,5-dichloro-2,4,6-trifluoropyridine (B155018). researchgate.netnih.gov The calculations can identify characteristic vibrational modes, such as C-F stretching frequencies, which typically appear in the 1150-1250 cm⁻¹ range for fluorinated derivatives. researchgate.net

Similarly, NMR chemical shifts (¹³C, ¹⁹F, ¹H) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The chemical shifts of fluorine atoms are particularly sensitive to their position on the pyridine (B92270) ring (α, β, or γ). fluorine1.ru

Table 2: Representative Vibrational Modes and Predicted Frequencies
Vibrational ModeTypical Predicted Wavenumber (cm⁻¹)Description
C-H Stretching~3100Stretching of the carbon-hydrogen bonds on the ring.
Ring C-C/C-N Stretching1400-1650Vibrations associated with the pyridine ring framework. researchgate.net
C-F Stretching1150-1250Stretching of the carbon-fluorine bonds. researchgate.net
C-H In-plane Bending1000-1300Bending of C-H bonds within the plane of the ring. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While specific molecular dynamics (MD) simulation studies on this compound are not extensively documented in the provided sources, the principles governing its intermolecular interactions are well-explored through other computational techniques. MD simulations would be valuable for analyzing the conformational flexibility and the dynamics of interactions in a condensed phase or solution. Such simulations could model the formation and breaking of weak intermolecular bonds, such as C–H···F and F···F interactions, which are critical in determining the material's bulk properties. The interaction energies derived from quantum chemical calculations on molecular dimers and clusters often serve as parameters for force fields used in large-scale MD simulations. acs.org

Mechanistic Computational Studies of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms, particularly for complex reactions like nucleophilic aromatic substitution (SNAr) on polyhalogenated pyridines. numberanalytics.comresearchgate.net DFT calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. e3s-conferences.orglibretexts.org

For a molecule like this compound, a key question is the regioselectivity of nucleophilic attack. A nucleophile could potentially substitute the fluorine atom at the C2, C4, or C5 position. By calculating the activation free energy barrier for each possible pathway, researchers can predict the most favorable reaction site. mdpi.com For instance, studies on pentachloropyridine (B147404) show that halide exchange (Halex) reactions are kinetically controlled, and computations can accurately predict the regioselectivity by comparing the energies of the different transition states. researchgate.net This approach involves modeling the transition state structure and performing frequency calculations to confirm it is a true first-order saddle point on the energy surface. libretexts.org

Prediction of Reactivity and Regioselectivity through Computational Modeling

Beyond full mechanistic studies, computational models offer several descriptors to predict reactivity and regioselectivity. cam.ac.uk Molecular Electrostatic Potential (MEP) maps are a key tool, visualizing the electron density on the molecule's surface. researchgate.net Electron-poor regions (colored blue) indicate electrophilic sites that are susceptible to nucleophilic attack. For fluoropyridines, the carbon atoms bonded to fluorine are expected to be highly electrophilic.

Frontier Molecular Orbital (FMO) theory is another predictive tool. The distribution of the LUMO can indicate the most likely sites for nucleophilic attack. In SNAr reactions, the regioselectivity is often governed by which carbon atom has the largest LUMO coefficient. Distortion/interaction activation strain analysis can also be employed to understand why a particular reaction pathway is favored, decomposing the activation barrier into the energy required to distort the reactants and the interaction energy between them. mdpi.com These models consistently predict that nucleophilic substitution on polyfluoropyridines occurs preferentially at the 4-position, followed by the 2- and 6-positions. researchgate.net

Table 3: Predicted Regioselectivity of Nucleophilic Attack on Trifluoropyridine
Position of AttackGoverning FactorsPredicted Reactivity
C-4 (para)Strong activation by ring nitrogen; stabilization of Meisenheimer intermediate.Highest
C-2 (ortho)Direct activation by ring nitrogen.High
C-5 (meta)Less activation from ring nitrogen.Low

Supramolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the solid state is dictated by a subtle balance of intermolecular forces. Computational studies, in conjunction with X-ray diffraction, provide deep insight into the crystal packing of fluorinated pyridines. acs.org The degree of fluorination has a systematic effect on the crystal packing motif. acs.orgresearchgate.net

For 2,3,5-trifluoropyridine (B1273224), which is isomeric to this compound, the crystal structure shows a parallel arrangement of the pyridine molecules. acs.orgresearchgate.net This contrasts with less-fluorinated pyridines that favor herringbone packing and perfluorinated pyridine which returns to an edge-to-face arrangement. acs.org Ab initio quantum-chemical calculations (e.g., at the MP2/6-311G(d,p) level) are used to quantify the intermolecular interaction energies within the crystal, identifying the most significant forces holding the structure together. acs.orgresearchgate.net These studies reveal the importance of C–H···F interactions and highlight the very weak, often repulsive, nature of F···F contacts. acs.orgresearchgate.net The supramolecular architecture is also influenced by π-π stacking interactions, which are common in the layered structures of these compounds. chemprob.org

Advanced Spectroscopic and Structural Elucidation Methodologies in 2,4,5 Trifluoropyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of fluorinated pyridines like 2,4,5-trifluoropyridine. By analyzing the spectra of different nuclei, researchers can confirm the arrangement of atoms and the purity of the sample. eurl-pesticides.eu

¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the two hydrogen atoms on the pyridine (B92270) ring. These signals provide information about their chemical environment and coupling to adjacent fluorine atoms. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical shifts of the five carbon atoms in the pyridine ring. The coupling between carbon and fluorine atoms (C-F coupling) provides further structural confirmation. fluorine1.ru The chemical shifts are influenced by the electronegativity of the attached fluorine atoms.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. For this compound, the ¹⁹F NMR spectrum shows distinct signals for each of the three fluorine atoms, with their chemical shifts and coupling constants (F-F coupling) being highly sensitive to their position on the pyridine ring. semanticscholar.org This technique is also crucial for monitoring reactions involving fluorinated pyridines. rsc.org Purity assessment is often carried out using qNMR (quantitative NMR) by comparing the integrals of the analyte signals to that of a known internal standard. mestrelab.com

Table 1: Representative NMR Data for Trifluoropyridine Derivatives

Compound Nucleus Chemical Shift (δ, ppm) Coupling Constants (J, Hz) Solvent
2,3,5-Trifluoropyridine (B1273224) ¹H 7.98 (dt, J = 3.7, 1.7 Hz, 2H), 6.95 (tt, J = 7.6, 1.8 Hz, 1H), 6.57 (ddd, J = 7.7, 4.3, 1.6 Hz, 2H) - CDCl₃
2,4,6-Trifluoropyridine (B32590) ¹H 6.72 – 6.58 (m, 2H) - Pure Liquid
2,4,6-Trifluoropyridine ¹³C 148.89, 134.72, 122.72 - Pure Liquid
Derivatives of perfluoropyridine ¹⁹F -85.80 to -91.08 (m, F-2,6), -149.96 to -155.43 (m, F-3,5) - CDCl₃, DMSO-d₆

Note: Data is compiled from various sources and represents typical ranges for related structures. Specific values for this compound may vary. fluorine1.rursc.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and analyzing its fragmentation patterns. The molecular ion peak in the mass spectrum confirms the compound's molecular formula (C₅H₂F₃N). sigmaaldrich.comnist.gov Analysis of the fragmentation patterns provides insights into the molecule's stability and the relative strengths of its chemical bonds. This technique is often coupled with Gas Chromatography (GC-MS) for the analysis of complex mixtures. orientjchem.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of this compound. americanpharmaceuticalreview.com The spectra exhibit characteristic absorption or scattering bands corresponding to the stretching and bending vibrations of the C-H, C-N, C-F, and C=C bonds within the molecule. nih.govresearchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are often employed to aid in the assignment of these vibrational frequencies. researchgate.netresearchgate.net

Table 2: Key Vibrational Frequencies for Related Fluorinated Pyridines

Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
C-H Aromatic Stretching 3000–2850 -
C=N Stretching 1660–1614 -
Py-F Stretching ~1100 -

Note: Frequencies are approximate and based on data for related fluorinated pyridine derivatives. orientjchem.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. For this compound, this technique can determine precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice. acs.orgresearchgate.net Studies on related fluorinated pyridines have shown how the degree and position of fluorine substitution influence the crystal packing, which can range from herringbone to parallel arrangements. acs.org

Chromatographic Techniques for Reaction Monitoring and Product Isolation (GC, HPLC)

Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for monitoring the progress of reactions involving this compound and for isolating the pure product. d-nb.infoorientjchem.org GC is particularly useful for analyzing volatile compounds and can be used to determine the purity of this compound. thermofisher.comtcichemicals.comgoogle.comtcichemicals.com HPLC is employed for the purification of less volatile derivatives. rsc.org Thin-layer chromatography (TLC) is also a simple and effective method for qualitatively monitoring reaction progress. thieme.de

Future Research Directions and Emerging Opportunities for 2,4,5 Trifluoropyridine

Exploration of Novel Fluorination and Defluorination Methodologies

The precise manipulation of fluorine atoms on the pyridine (B92270) ring is central to unlocking the full potential of 2,4,5-trifluoropyridine and its derivatives. Future research is increasingly focused on moving beyond traditional, often harsh, fluorination methods towards more selective, efficient, and sustainable catalytic processes. This includes both the introduction and the selective removal of fluorine, a concept known as hydrodefluorination (HDF).

Key research frontiers include:

Catalytic C-H Fluorination: A significant advancement in fluorination chemistry is the direct, site-selective fluorination of C-H bonds. Inspired by classical reactions like the Chichibabin amination, methods using silver(II) fluoride (B91410) (AgF₂) have been developed for the monofluorination of pyridines and related nitrogen heterocycles. researchgate.netrsc.org These reactions exhibit remarkable selectivity for the C-H bonds adjacent to the ring nitrogen and proceed under mild, ambient temperature conditions. researchgate.netrsc.org This approach could offer a novel pathway to synthesize or further functionalize complex fluoropyridine structures.

Regioselective Hydrodefluorination (HDF): The ability to selectively remove specific fluorine atoms from a polyfluorinated ring like pentafluoropyridine (B1199360) is a powerful strategy for creating partially fluorinated building blocks. mdpi.com This is particularly valuable as an alternative to de novo synthesis, which can be complex. mdpi.com Research into catalytic HDF has identified several promising systems. mdpi.comnih.gov For instance, a bifunctional azairidacycle catalyst has been shown to effectively catalyze the HDF of chloro-substituted tetrafluoropyridines. mdpi.com Other methodologies explored include a two-step procedure with hydrazine (B178648) and copper(II) sulfate (B86663) and a system using a titanocene (B72419) difluoride pre-catalyst with diphenylsilane (B1312307) as the reducing agent, which allows for the selective removal of fluorine at the C-2 and C-4 positions. nih.govresearchgate.net

Transfer Fluorination: An emerging concept involves using perfluorinated compounds, which can sometimes be considered waste products, as fluorine sources for other organic molecules. nottingham.ac.uk Research has demonstrated that fluorine transfer from pentafluoropyridine to a substrate like benzoic anhydride (B1165640) is feasible using catalytic protocols. nottingham.ac.uk This strategy represents a significant step towards a more circular and sustainable fluorine economy.

Table 1: Emerging Fluorination and Defluorination Methodologies
MethodologyKey Reagents/CatalystsKey FeaturesReference
C-H FluorinationSilver(II) Fluoride (AgF₂)Site-selective fluorination adjacent to N-atom; mild conditions. researchgate.netrsc.org
Catalytic Hydrodefluorination (HDF)Bifunctional Azairidacycle; Titanocene difluoride/diphenylsilaneRegioselective C-F bond cleavage on polyfluoroarenes. mdpi.comresearchgate.net
Transfer FluorinationPentafluoropyridine (as F source); Group 8/9 catalystsUtilizes perfluorinated compounds as fluorinating agents for other substrates. nottingham.ac.uk

Development of Photo- and Electro-Chemical Synthesis Routes

Harnessing the energy from light (photochemistry) and electricity (electrochemistry) offers green and powerful alternatives to traditional chemical synthesis. These methods often proceed under mild conditions and can enable unique chemical transformations by accessing highly reactive intermediates.

Photoredox Catalysis: This has become a cornerstone of modern synthetic chemistry. princeton.edu Visible-light-activated photoredox catalysts can facilitate reactions through single-electron transfer (SET) events, generating radical intermediates that can form new bonds. researchgate.net A prominent example is the synthesis of diversely substituted 3-fluoropyridines using an iridium-based photocatalyst (fac-Ir(ppy)₃) irradiated by blue LEDs. acs.orgacs.orgorganic-chemistry.org The proposed mechanism involves the reduction of an α,α-difluoro-β-iodoketone by the photo-excited iridium catalyst, which generates a radical that subsequently reacts to build the pyridine ring. acs.org This approach allows for the assembly of the fluoropyridine structure from two simple ketone derivatives. acs.org

Electrochemistry: Electrochemical synthesis provides another avenue for controlling redox reactions with high precision. By using an anode and a cathode, oxidation and reduction half-reactions can be spatially separated, enabling transformations that are difficult to achieve with chemical reagents. nih.gov While specific electrochemical routes for this compound are still an emerging area, the principles are well-established for other fluorination reactions and represent a significant opportunity for future development.

Table 2: Example of Photoredox Synthesis Route for Fluoropyridines
Reaction TypeKey ComponentsProcessReference
3-Fluoropyridine Synthesisα,α-difluoro-β-iodoketones, Silyl (B83357) enol ethers, fac-Ir(ppy)₃ catalyst, Ammonium (B1175870) acetatePhotoredox coupling under blue LED irradiation, followed by one-pot condensation. researchgate.netacs.orgacs.orgorganic-chemistry.org

Expansion into New Biological Target Identification and Validation

While trifluoromethylpyridine (TFMP) derivatives are established in agrochemicals and pharmaceuticals, research is actively seeking to identify and validate new biological targets. nih.govjst.go.jp The goal is to develop next-generation active ingredients with novel mechanisms of action, improved efficacy, and better safety profiles.

Plant Antiviral Agents: A promising area is the development of agents to combat plant viruses, which cause significant crop losses worldwide. In one study, a series of novel anthranilic diamide (B1670390) derivatives incorporating a trifluoromethylpyridine moiety were designed and synthesized. acs.org These compounds were tested for their ability to inhibit Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), with several showing significantly higher curative activity than existing treatments like Ningnanmycin. acs.org

Anti-Malarial Kinase Inhibitors: Protein kinases are crucial regulators of cellular processes and are major targets for drug discovery. Research into new anti-malarial drugs has explored compounds targeting kinases in the Plasmodium falciparum parasite. A study on 2,4,5-trisubstituted pyrimidines identified potent dual inhibitors of two plasmodial kinases, PfGSK3 and PfPK6. nih.gov While the core scaffold was a pyrimidine, the exploration of this specific substitution pattern highlights a viable strategy for designing kinase inhibitors, a direction that could be readily applied to the this compound scaffold.

Table 3: Emerging Biological Targets for Fluoropyridine-Containing Compounds
Target AreaSpecific Target ExampleCompound Class ExploredReference
Plant HealthTobacco Mosaic Virus (TMV), Cucumber Mosaic Virus (CMV)Anthranilic diamides with trifluoromethylpyridine moiety acs.org
Anti-Infectives (Malaria)Plasmodial kinases (PfGSK3/PfPK6)2,4,5-Trisubstituted pyrimidines nih.gov

Design of Advanced Smart Materials and Responsive Systems

Smart materials are substances designed to exhibit a significant change in one or more properties in response to external stimuli, such as temperature, light, pressure, or electric fields. mdpi.comresearchgate.net The unique physicochemical properties of fluorinated compounds—including high thermal stability, chemical inertness, and distinct electronic characteristics—make them ideal candidates for integration into advanced materials.

While direct applications of this compound in smart materials are still in the exploratory phase, the potential is significant. The general class of trifluoromethylpyridine derivatives is expected to find use in functional materials and polymers. researchoutreach.org The strong electron-withdrawing nature of the fluorine atoms and the pyridine ring's inherent photochemical and electrochemical properties could be leveraged to create: researchgate.net

Responsive Polymers: Polymers incorporating the this compound unit could exhibit changes in solubility, conformation, or optical properties in response to environmental triggers.

Advanced Sensors: The electronic properties of the fluoropyridine ring could be used to design sensitive chemical sensors, where binding of an analyte induces a measurable electronic or optical signal.

Functional Surfaces: Coatings made from fluoropyridine-containing polymers could create surfaces with tunable properties, such as switchable wettability or adhesion.

Future work in this area will likely involve the synthesis of novel monomers based on this compound and their polymerization to create materials whose responsive behaviors can be precisely controlled by their chemical structure. uni-stuttgart.de

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design and Property Prediction

The complexity of chemical synthesis and property prediction presents a significant challenge that is increasingly being addressed by artificial intelligence (AI) and machine learning (ML). ucla.edu These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human intuition, thereby accelerating the pace of research and development. arxiv.orgnih.gov

Prediction of Reaction Outcomes: ML models are being trained on large datasets from high-throughput experimentation to predict the outcomes of chemical reactions, such as yield or selectivity. ucla.eduresearchgate.net For example, ML has been successfully applied to navigate the complex reaction landscapes of deoxyfluorination and C-N cross-coupling reactions, helping chemists identify optimal conditions with far fewer experiments. researchgate.netacs.org This is particularly relevant for fluorination chemistry, where reaction conditions can be sensitive and difficult to optimize.

Computer-Aided Synthesis Planning (CASP): Retrosynthesis, the process of breaking down a target molecule into simpler precursors, is a core task in chemical synthesis. AI-driven CASP tools can now propose viable synthetic pathways by learning from millions of published reactions. arxiv.orgnih.gov These tools can suggest novel routes to complex molecules like derivatives of this compound, potentially reducing the time and cost of synthesis.

Property Prediction: ML models, including advanced architectures like graph neural networks, can predict the physicochemical and biological properties of a molecule from its structure alone. aip.orgkyoto-u.ac.jp This allows for the virtual screening of thousands of potential derivatives of this compound to identify candidates with desirable properties (e.g., high biological activity, low toxicity) before committing to their synthesis, streamlining the discovery pipeline.

The synergy between experimental chemistry and AI/ML is poised to become a dominant paradigm, enabling the rapid design and synthesis of new this compound-based molecules with optimized properties for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4,5-trifluoropyridine, and what are their key experimental parameters?

  • Answer : The synthesis typically involves nucleophilic substitution of pentafluoropyridine. For example, sodium azide or methylamine can displace specific fluorine atoms under controlled conditions. Reaction parameters include temperature (60–120°C), solvent (DMF or THF), and stoichiometric ratios of nucleophiles to substrate to ensure regioselective substitution . Post-synthesis purification often employs fractional distillation or column chromatography to isolate isomers .

Q. How does the fluorination pattern in this compound influence its electronic properties for use in coordination chemistry?

  • Answer : The electron-withdrawing fluorine atoms decrease the electron density of the pyridine ring, enhancing its ability to act as a σ-acceptor ligand in metal complexes. This property is critical in catalysis and materials science. Substituent effects can be quantified via Hammett constants or computational methods like DFT .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures containing polyfluorinated byproducts?

  • Answer : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column or preparative gas chromatography (GC) is effective. Solvent systems like acetonitrile/water (70:30) or hexane/ethyl acetate gradients are commonly used .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed to avoid competing reactions at C-2, C-4, and C-5 positions?

  • Answer : Steric and electronic directing groups (e.g., methyl or nitro groups) can be temporarily introduced to block undesired positions. For example, prior methylation at C-6 directs electrophilic substitution to C-3. Computational modeling (DFT) aids in predicting reactive sites .

Q. What methodologies optimize the detection of this compound derivatives in complex matrices using ¹⁹F NMR?

  • Answer : Signal amplification by reversible exchange (SABRE) hyperpolarization enhances sensitivity in ¹⁹F NMR. Coupling with multiplet resonance techniques (e.g., SHARPER) resolves overlapping peaks in mixtures, as demonstrated for 3,4,5-trifluoropyridine analogs .

Q. How do contradictory data on fluorination reaction yields arise, and what strategies mitigate these discrepancies?

  • Answer : Discrepancies often stem from trace moisture or oxygen in reactions, which deactivate catalysts. Rigorous anhydrous conditions (e.g., Schlenk line techniques) and in-situ monitoring (e.g., FTIR or Raman spectroscopy) improve reproducibility. Comparative studies using controlled atmospheres are recommended .

Q. What computational tools predict the reactivity of this compound in cross-coupling reactions for pharmaceutical intermediates?

  • Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies. Software like Gaussian or ORCA simulates substituent effects on Suzuki-Miyaura or Ullmann coupling efficiencies .

Q. How can the bioactivity of this compound derivatives be systematically assessed for drug discovery?

  • Answer : Use fragment-based drug design (FBDD) with surface plasmon resonance (SPR) to screen binding affinities. Molecular docking (AutoDock Vina) paired with in vitro enzyme inhibition assays (e.g., kinase profiling) validates target interactions .

Notes

  • Key Challenges : Regioselectivity in functionalization and sensitivity limitations in ¹⁹F NMR.
  • Emerging Techniques : SABRE hyperpolarization and machine learning for reaction optimization .
  • Critical Citations : Chambers (2005, 2008) on fluorination mechanisms and Cottet/Schlosser (2004) on regiochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.